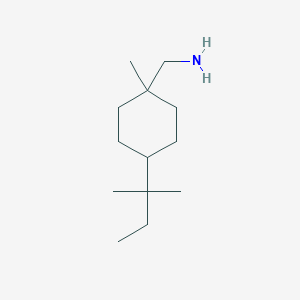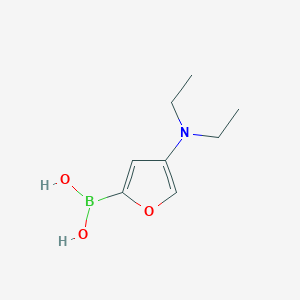
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoropyridinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to stringent safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The difluoropyridinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxamide
- Rel-(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Eigenschaften
Molekularformel |
C10H8F2N2O3 |
|---|---|
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
(3R,4S)-4-(3,5-difluoropyridin-4-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O3/c11-5-2-13-3-6(12)7(5)4-1-14-9(15)8(4)10(16)17/h2-4,8H,1H2,(H,14,15)(H,16,17)/t4-,8-/m1/s1 |
InChI-Schlüssel |
MZJSONMXPLAKGS-SPGJFGJESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=NC=C2F)F |
Kanonische SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=NC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)

![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)





![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)



